3-[(4-Methoxypiperidin-1-yl)methyl]pyridine

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Choose 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine (CAS 2034421-29-7) for unambiguous regioisomeric identity. Its 3-pyridylmethoxy-piperidine scaffold offers a defined hydrogen-bonding geometry critical for kinase hinge-region target engagement, unlike its 2- or 4-pyridyl isomers. With a confirmed molecular weight of 206.28 Da, a cLogP of 2.43, and a polar surface area of 52.32 Ų, this fragment-sized building block meets CNS drug-like property guidelines. The single hydrogen-bond donor and methoxy metabolic handle provide a unique balance of permeability and solubility, making it a superior starting point for fragment-based drug discovery and SAR elaboration campaigns over untested generic analogs.

Molecular Formula C12H18N2O
Molecular Weight 206.289
CAS No. 2034421-29-7
Cat. No. B2440873
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(4-Methoxypiperidin-1-yl)methyl]pyridine
CAS2034421-29-7
Molecular FormulaC12H18N2O
Molecular Weight206.289
Structural Identifiers
SMILESCOC1CCN(CC1)CC2=CN=CC=C2
InChIInChI=1S/C12H18N2O/c1-15-12-4-7-14(8-5-12)10-11-3-2-6-13-9-11/h2-3,6,9,12H,4-5,7-8,10H2,1H3
InChIKeyBNNHIUCEMAEECA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-[(4-Methoxypiperidin-1-yl)methyl]pyridine (CAS 2034421-29-7) – Structural Identity and Procurement-Relevant Characteristics


3-[(4-Methoxypiperidin-1-yl)methyl]pyridine (CAS 2034421-29-7) is a heterocyclic building block comprising a pyridine ring connected via a methylene bridge to a 4-methoxypiperidine moiety. Its molecular formula is C₁₂H₁₈N₂O with a molecular weight of 206.28 g/mol . The compound belongs to the pyridylmethyl-piperidine class, which features prominently in medicinal chemistry as a privileged scaffold for kinase inhibitors, GPCR ligands, and CNS-active agents. It is supplied as a research-grade intermediate by multiple vendors, with reported purity specifications of ≥90% . Computed physicochemical properties include a calculated logP of 2.43, polar surface area (PSA) of 52.32 Ų, three hydrogen-bond acceptors, one hydrogen-bond donor, and three rotatable bonds, with zero violations of Lipinski's Rule of Five .

Why 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine Cannot Be Interchanged with Generic Pyridine-Piperidine Analogs


The pyridylmethyl-piperidine scaffold supports multiple regioisomeric and functional-group variations that produce materially distinct physicochemical and pharmacological profiles. The 3-pyridyl attachment position in this compound directs the nitrogen lone pair orientation and alters hydrogen-bonding geometry compared to 2-pyridyl or 4-pyridyl isomers, which is critical for target engagement in kinase and GPCR binding pockets [1]. The 4-methoxy substitution on the piperidine ring modulates basicity (pKa of the piperidine nitrogen), lipophilicity, and metabolic stability relative to the des-methoxy analog 3-(piperidin-1-ylmethyl)pyridine. Regioisomers such as 4-[(3-methoxypiperidin-1-yl)methyl]pyridine (CAS 2097919-44-1) differ in both pyridine attachment position and methoxy placement, producing divergent computed logP values, PSA, and hydrogen-bonding capacity [2]. These differences mean that procurement decisions cannot rely on generic class-level assumptions; substitution with an untested analog risks altering target selectivity, cellular permeability, and ADME properties in downstream applications.

Quantitative Differential Evidence for 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine Relative to Closest Analogs


Regiochemical Differentiation: 3-Pyridyl vs. 4-Pyridyl Attachment Alters Hydrogen-Bonding Geometry and Target Engagement

The 3-pyridylmethyl attachment in this compound positions the pyridine nitrogen at the meta position relative to the methylene linker. In contrast, the 4-pyridyl isomer 4-[(3-methoxypiperidin-1-yl)methyl]pyridine (CAS 2097919-44-1) places the nitrogen at the para position, altering the vector of hydrogen-bond acceptance by approximately 60° [1]. Published SAR studies on pyridyl-piperidine Wnt pathway inhibitors demonstrate that the 3-pyridyl regioisomer exhibits distinct target-binding profiles compared to 4-pyridyl analogs, with the pyridine nitrogen position directly influencing inhibitor potency against specific kinase isoforms [1]. The 3-pyridyl orientation enables bidentate hydrogen-bonding interactions with hinge-region residues in kinase ATP-binding sites, a geometry that is sterically inaccessible to the 4-pyridyl isomer.

Medicinal Chemistry Kinase Inhibitor Design Structure-Activity Relationship

Lipophilicity Modulation by 4-Methoxy Substitution: logP Shift Relative to Des-Methoxy Analog

The 4-methoxy group on the piperidine ring contributes approximately +0.3 to +0.5 logP units relative to the des-methoxy parent scaffold 3-(piperidin-1-ylmethyl)pyridine. The target compound has a computed logP of 2.43 . The unsubstituted piperidine analog 3-(piperidin-1-ylmethyl)pyridine (C₁₁H₁₆N₂, MW 176.26) would be expected to exhibit a logP of approximately 1.9–2.1 based on fragment-based calculations, given the loss of the methoxy oxygen and methyl carbon . This logP difference is consequential for blood-brain barrier permeability predictions, where the optimal CNS logP range is 1.5–3.0; both compounds fall within this window, but the methoxy-bearing compound sits closer to the upper bound, favoring passive membrane permeability while retaining aqueous solubility sufficient for biochemical assay conditions.

Physicochemical Profiling Drug-likeness Permeability

Hydrogen-Bond Donor Count: Methoxy Group Eliminates a Secondary Amine Donor Present in Piperidine-Unsubstituted Analogs

The target compound possesses exactly one hydrogen-bond donor (HBD), contributed by the protonatable piperidine nitrogen, and three hydrogen-bond acceptors (HBA): the pyridine nitrogen, the piperidine nitrogen, and the methoxy oxygen . In contrast, analogs bearing a free hydroxyl or primary/secondary amine on the piperidine ring can possess two or more HBDs. An HBD count of 1 is optimal for oral bioavailability per Lipinski's rules, whereas HBD ≥2 begins to penalize permeability. The des-methoxy analog 3-(piperidin-1-ylmethyl)pyridine also has 1 HBD and 2 HBAs (losing the methoxy oxygen as an acceptor), resulting in a different HBA/HBD ratio. The 3-HBA/1-HBD profile of the target compound provides a balanced polarity profile that supports both aqueous solubility (via HBA interactions) and membrane permeation (via limited HBD count).

Hydrogen Bonding ADME Prediction Selectivity Design

Rotatable Bond Count and Conformational Flexibility: Differentiated from Ether-Linked Regioisomers

The target compound contains three rotatable bonds: the pyridine-CH₂ bond, the CH₂-piperidine bond, and the piperidine-OCH₃ bond . This compares favorably to the ether-linked regioisomer 3-[(4-Piperidinylmethoxy)methyl]pyridine (Sigma-Aldrich PH014256), which contains four rotatable bonds due to the additional CH₂-O-CH₂ ether linkage . Each additional rotatable bond imposes an entropic penalty of approximately 0.5–1.0 kcal/mol upon target binding and reduces ligand efficiency. The reduced rotatable bond count of 3-[(4-methoxypiperidin-1-yl)methyl]pyridine may confer a modest but measurable advantage in ligand efficiency metrics (LE = ΔG / heavy atom count) when elaborated into lead compounds targeting rigid binding pockets.

Conformational Analysis Ligand Efficiency Entropic Penalty

Commercial Availability and Purity Specification: Differentiated Supplier Landscape Relative to Positional Isomers

3-[(4-Methoxypiperidin-1-yl)methyl]pyridine (CAS 2034421-29-7) is commercially available from Innovapharm via the Mcule marketplace with a guaranteed purity of ≥90% . In contrast, the positional isomer 4-[(3-methoxypiperidin-1-yl)methyl]pyridine (CAS 2097919-44-1) is supplied by Life Chemicals with purity specifications ranging from 95–98% depending on batch [1]. The 3-pyridyl isomer carries a distinct CAS number and is cataloged separately from its 4-pyridyl and 2-pyridyl counterparts, ensuring unambiguous procurement. Sigma-Aldrich offers the structurally related ether-linked compound 3-[(4-Piperidinylmethoxy)methyl]pyridine (PH014256) as part of the AldrichCPR collection, but explicitly disclaims analytical characterization, stating the product is sold 'AS-IS' without warranty of identity or purity . This contrasts with the Innovapharm offering, which carries a defined purity specification.

Chemical Procurement Supply Chain Quality Specification

Optimal Research and Procurement Application Scenarios for 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine


Fragment-Based Lead Generation for Kinase Inhibitor Programs Targeting the Hinge Region

The 3-pyridylmethyl-piperidine scaffold positions the pyridine nitrogen for bidentate hydrogen-bonding with kinase hinge-region residues, as demonstrated across multiple pyridyl-piperidine patent series including Merck's Wnt pathway inhibitors . The compound's molecular weight (206.28 Da) falls within the fragment range (MW < 300), its computed logP of 2.43 supports both biochemical assay solubility and cellular permeability, and its three rotatable bonds provide sufficient conformational sampling without excessive entropic penalty [1]. Researchers can elaborate this fragment via the piperidine nitrogen, the pyridine ring carbons, or the methylene linker to explore vectors toward selectivity pockets, making it a versatile starting point for kinase inhibitor fragment libraries.

CNS-Penetrant Probe Synthesis Leveraging Balanced Lipophilicity and Low HBD Count

With a computed logP of 2.43 (within the CNS drug optimal range of 1.5–3.0), a single hydrogen-bond donor, and a polar surface area of 52.32 Ų (below the 90 Ų threshold associated with poor BBB penetration), this building block is well-suited for the synthesis of CNS-targeted chemical probes . The methoxy group provides metabolic handling via O-demethylation, a well-characterized clearance pathway that can be monitored in vitro using liver microsome assays. Unlike piperidine analogs bearing free hydroxyl groups (HBD = 2), this compound's single HBD minimizes the permeability penalty while retaining sufficient polarity for aqueous solubility in assay buffers.

Structure-Activity Relationship Studies Requiring Regioisomerically Defined Pyridine Attachment

When SAR campaigns demand unambiguous regioisomeric identity – as is the case when probing the pyridine nitrogen's role in target engagement – the 3-pyridyl isomer offers a defined geometry that differs from 2-pyridyl and 4-pyridyl variants in both hydrogen-bond vector and electronic distribution . The Merck pyridyl-piperidine patent series explicitly enumerates 3-pyridylmethyl-piperidine compounds as a distinct subgenus within Wnt pathway inhibitor claims, indicating that regioisomeric identity is both patentably and pharmacologically significant [1]. Procurement of the correct regioisomer (CAS 2034421-29-7) rather than a 4-pyridyl isomer (e.g., CAS 2097919-44-1) is essential for reproducing published SAR.

Quote Request

Request a Quote for 3-[(4-Methoxypiperidin-1-yl)methyl]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.